(2R)-2-[(4-methoxyphenyl)formamido]-3-methylbutanoate
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Overview
Description
(2R)-2-[(4-methoxyphenyl)formamido]-3-methylbutanoate is an organic compound characterized by the presence of a methoxyphenyl group, a formamido group, and a methylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(4-methoxyphenyl)formamido]-3-methylbutanoate can be achieved through a multi-step process. One common method involves the reaction of 4-methoxyphenylamine with formic acid to form 4-methoxyphenylformamide. This intermediate is then reacted with (2R)-3-methylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(4-methoxyphenyl)formamido]-3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The formamido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the formamido group produces an amine derivative.
Scientific Research Applications
(2R)-2-[(4-methoxyphenyl)formamido]-3-methylbutanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-[(4-methoxyphenyl)formamido]-3-methylbutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
(2R)-2-[(4-methoxyphenyl)formamido]-3-methylbutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H16NO4- |
---|---|
Molecular Weight |
250.27 g/mol |
IUPAC Name |
(2R)-2-[(4-methoxybenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C13H17NO4/c1-8(2)11(13(16)17)14-12(15)9-4-6-10(18-3)7-5-9/h4-8,11H,1-3H3,(H,14,15)(H,16,17)/p-1/t11-/m1/s1 |
InChI Key |
GCNXSZNMYYPFGF-LLVKDONJSA-M |
Isomeric SMILES |
CC(C)[C@H](C(=O)[O-])NC(=O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CC(C)C(C(=O)[O-])NC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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